molecular formula C17H18N2O3 B11537782 2-(2,6-dimethylphenoxy)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide

2-(2,6-dimethylphenoxy)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11537782
M. Wt: 298.34 g/mol
InChI Key: YEWGGFDIRBBFPT-VCHYOVAHSA-N
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Description

2-(2,6-dimethylphenoxy)-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a phenoxy group substituted with dimethyl groups, an acetohydrazide moiety, and a hydroxyphenylmethylidene group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of 2,6-dimethylphenoxyacetic acid: This can be achieved through the reaction of 2,6-dimethylphenol with chloroacetic acid under basic conditions.

    Conversion to acetohydrazide: The 2,6-dimethylphenoxyacetic acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.

    Condensation reaction: Finally, the acetohydrazide is condensed with 3-hydroxybenzaldehyde under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylphenoxy)-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the dimethyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,6-dimethylphenoxy)-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or metabolism, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-dimethylphenoxy)acetic acid: Shares the phenoxy and dimethyl groups but lacks the acetohydrazide and hydroxyphenylmethylidene moieties.

    2-(2,6-dimethylphenoxy)ethanol: Similar phenoxy structure but with an ethanol group instead of acetohydrazide.

Uniqueness

2-(2,6-dimethylphenoxy)-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities not found in its simpler analogs.

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H18N2O3/c1-12-5-3-6-13(2)17(12)22-11-16(21)19-18-10-14-7-4-8-15(20)9-14/h3-10,20H,11H2,1-2H3,(H,19,21)/b18-10+

InChI Key

YEWGGFDIRBBFPT-VCHYOVAHSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC(=CC=C2)O

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC(=CC=C2)O

Origin of Product

United States

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